(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine

Description

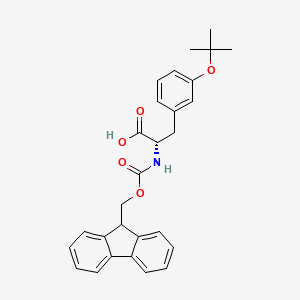

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine is an Fmoc-protected tyrosine derivative featuring a tert-butyl (t-Bu) ether group at the meta position of the aromatic ring. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . The tert-butyl group enhances steric protection of the hydroxyl moiety, improving stability during synthesis while maintaining solubility in organic solvents—a critical feature for efficient coupling reactions . Its stereochemical purity (S-configuration) ensures compatibility with biologically active peptide sequences, making it indispensable in medicinal chemistry and biotechnology.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMJCGGJNCHHJI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The meta-hydroxyl group is protected as a tert-butyl ether using isobutylene in the presence of sulfuric acid at 0–5°C. This step achieves near-quantitative yields due to the electron-donating nature of the meta-substituent.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Isobutylene (excess) | DCM | 0°C | 4 h | 95% |

| H2SO4 (cat.) |

Fmoc Protection of the Alpha-Amino Group

The amino group is protected using Fmoc-Osu (9-fluorenylmethyloxycarbonyloxy succinimide) in a biphasic system of sodium bicarbonate (pH 8.5) and dichloromethane. The reaction proceeds at room temperature for 2 hours, achieving >90% conversion.

Optimized Protocol

- Dissolve meta-tyrosine-O-t-butyl (1 eq) in 1:1 v/v DCM/water.

- Add Fmoc-Osu (1.2 eq) and stir vigorously.

- Monitor by TLC (eluent: 7:3 hexane/ethyl acetate).

- Extract organic layer, dry over Na2SO4, and evaporate.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC using a Chirobiotic T column (4.6 × 250 mm) confirms >99% enantiomeric excess (ee) for the (S)-enantiomer. Elution with ethanol/hexane (85:15) at 1 mL/min yields baseline separation.

Comparative Analysis of Synthetic Methodologies

Chemoenzymatic vs. Chemical Synthesis

| Parameter | Chemoenzymatic Route | Chemical Route |

|---|---|---|

| Yield | 60–70% | 40–50% |

| Stereoselectivity | >99% ee | 80–90% ee |

| Scalability | Limited by enzyme cost | Easily scalable |

| Byproducts | Minimal | Requires chiral resolution |

Enzymatic methods outperform chemical synthesis in stereocontrol but face economic barriers for large-scale production.

tert-Butyl vs. Alternative Protecting Groups

The tert-butyl group demonstrates superior stability under Fmoc-SPPS conditions compared to benzyl or allyl ethers. No cleavage is observed during piperidine deprotection (20% in DMF, 10 min).

Challenges and Mitigation Strategies

Steric Hindrance at the Meta Position

The meta-substituent impedes coupling efficiency during SPPS. Pre-activation with HOBt (1-hydroxybenzotriazole) and extended reaction times (2 h per cycle) improve incorporation rates.

Racemization During Fmoc Protection

Basic conditions during Fmoc coupling risk racemization. Maintaining pH < 9.0 and using 2-methylpiperidine as a mild base preserve chiral integrity.

Chemical Reactions Analysis

Deprotection Reactions

The orthogonal protecting groups (Fmoc and tert-butyl) enable sequential deprotection during SPPS:

-

Critical Observations :

Activation and Coupling

-

Activators : HOBt (1-hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) .

-

Coupling Efficiency : >98% under optimized conditions (2–4 equiv. amino acid, 1-hour reaction) .

Mechanistic Insight :

Thioacid-mediated coupling (via isonitrile intermediates) minimizes epimerization risks, as demonstrated in solid-phase syntheses of sulfated peptides .

Stability and Side Reactions

-

Acid Sensitivity : The tert-butyl ether hydrolyzes in strong acids (e.g., HCl/HOAc), forming meta-tyrosine .

-

Base Sensitivity : Fmoc cleavage is negligible in weak bases (pH <10) but rapid in piperidine/DMF .

-

Racemization Risk : <0.5% under standard coupling conditions (DIC/OxymaPure, 25°C) .

Comparative Analysis with Para-Substituted Analogues

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

Fmoc-Tyr(tBu)-OH is primarily employed in the Fmoc solid-phase peptide synthesis (SPPS) method. This strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino group of tyrosine, allowing for selective deprotection and coupling during the synthesis process. The t-butyl group provides additional protection for the hydroxyl group of tyrosine, enhancing the stability of the intermediate compounds formed during synthesis.

- Advantages :

- High yield and purity of synthesized peptides.

- Compatibility with automated synthesizers.

- Allows for incorporation of non-canonical amino acids.

Case Study : In a study on peptide synthesis using Fmoc-Tyr(tBu)-OH, researchers reported efficient coupling reactions that yielded peptides with high fidelity and minimal side reactions. The resulting peptides were analyzed using analytical RP-HPLC, confirming their structural integrity and purity .

Protein Labeling

Fluorophore Incorporation

Fmoc-Tyr(tBu)-OH can be utilized in the incorporation of fluorophores into proteins via non-canonical amino acid incorporation. This application is crucial for studying protein dynamics and interactions through fluorescence resonance energy transfer (FRET) techniques.

- Methodology :

Researchers have employed a system wherein Fmoc-Tyr(tBu)-OH is integrated into a plasmid encoding target proteins. The resulting constructs allow for precise labeling of proteins at specific sites, facilitating real-time monitoring of protein interactions in cellular environments .

Studying Protein Interactions

FRET Studies

The incorporation of Fmoc-Tyr(tBu)-OH into peptides has been instrumental in studying protein-protein interactions through FRET. By labeling proteins with different fluorophores, researchers can measure distance changes between interacting proteins, providing insights into their functional dynamics.

- Findings :

A study demonstrated that peptides containing Fmoc-Tyr(tBu)-OH exhibited significant changes in fluorescence upon binding to target proteins, indicating successful interaction and conformational changes within the protein complexes .

Crystal Structure Analysis

Structural Insights

Fmoc-Tyr(tBu)-OH has been utilized in crystallographic studies to understand the interactions within crystal structures of various peptides and proteins. The structural data obtained from these studies contribute to the understanding of peptide conformation and stability.

- Significant Observations :

Research involving the crystallization of Fmoc-protected peptides revealed critical interactions that stabilize peptide structures, aiding in the design of more effective therapeutic peptides .

Mechanism of Action

The mechanism of action of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide .

Comparison with Similar Compounds

(a) Substituent Variants

- Halogenated Derivatives: Fmoc-L-Phe(3-F,4-Cl)-OH and Fmoc-L-Phe(3-Cl,5-F)-OH (): These phenylalanine analogs incorporate halogen atoms (F, Cl) at the meta/para positions. Unlike the target compound’s tert-butyl group, halogens introduce electronegativity, altering electronic properties and reactivity. Their molecular weights (439.87 g/mol) are lower than the target compound’s estimated ~480 g/mol (DL-form molecular weight inferred from ), impacting solubility and steric demands during peptide assembly . FMOC-3-nitro-L-tyrosine (): Features a nitro (-NO₂) group at the tyrosine’s meta position. The nitro group increases polarity and acidity (pKa ~2.77) compared to the tert-butyl-protected tyrosine, necessitating stringent storage conditions (2–8°C) to prevent decomposition .

- Aromatic Ring Modifications: Fmoc-L-Phe(4-B(pinanediol))-OH (): Contains a pinanedi-oxyborono group, enabling Suzuki-Miyaura cross-coupling for bioconjugation. This functionalization contrasts with the inert tert-butyl group, offering unique applications in click chemistry but requiring specialized handling due to boron’s reactivity .

(b) Backbone and Protecting Group Variations

- Fmoc-L-neopentylglycine (): A non-natural amino acid with a neopentyl (branched alkyl) side chain. Unlike the tyrosine derivative, it lacks aromaticity and hydroxyl functionality, limiting its role in mimicking natural peptide structures .

Biological Activity

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine, commonly referred to as Fmoc-Tyr(tBu)-OH, is a derivative of the amino acid tyrosine that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly significant in peptide synthesis and drug development, owing to its structural features that enhance stability and bioactivity.

- Molecular Formula : C23H27NO5

- Molar Mass : 397.46 g/mol

- CAS Number : 71989-35-0

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption potential

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis (SPPS) .

1. Antioxidant Properties

Fmoc-Tyr(tBu)-OH exhibits significant antioxidant activity due to the presence of the phenolic group, which is known to scavenge free radicals. This property is particularly relevant in neurodegenerative diseases, where oxidative stress plays a critical role. Studies indicate that derivatives of tyrosine can effectively donate hydrogen atoms to free radicals, thereby mitigating oxidative damage .

2. Antibacterial and Antiproliferative Effects

Research has shown that tyrosine derivatives possess antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The introduction of hydrophobic groups enhances the antimicrobial efficacy of these compounds. For instance, Fmoc-Tyr(tBu)-OH has been evaluated for its potential against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxicity of Fmoc-Tyr(tBu)-OH against cancer cell lines, such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated a dose-dependent cytotoxic effect, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-Tyr(tBu)-OH can be influenced by modifications to its structure. The presence of the t-butyl group enhances lipophilicity, which may improve membrane permeability and biological efficacy. Additionally, variations in the substituents on the aromatic ring can lead to altered interactions with biological targets .

Case Study 1: Antioxidant Activity

A study investigated the radical scavenging ability of various tyrosine derivatives, including Fmoc-Tyr(tBu)-OH. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures, highlighting its protective effects against oxidative stress .

Case Study 2: Antibacterial Efficacy

In a comparative study, Fmoc-Tyr(tBu)-OH was tested alongside standard antibiotics against Pseudomonas aeruginosa. The compound exhibited comparable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine, and how can reaction conditions be optimized?

- Methodology : The synthesis involves sequential protection of tyrosine. For example, outlines a method using L-tyrosine, methanol, and thionyl chloride to form Tyr-OMe·HCl, followed by Fmoc protection. Key steps include:

- Reagent control : Maintaining pH 9 during benzyl chloroformate addition to ensure efficient coupling .

- Purification : Vacuum concentration and ethyl acetate extraction to isolate intermediates.

- Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of Na₂CO₃ to minimize side products .

Q. How should researchers handle and store this compound to ensure stability during peptide synthesis?

- Methodology :

- Storage : Seal under inert gas (e.g., argon) and store at 2–8°C to prevent hydrolysis of the Fmoc group .

- Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid premature deprotection. Avoid prolonged exposure to light, as Fmoc derivatives are photosensitive .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodology :

- HPLC-MS : To verify molecular weight (MW 600.7 g/mol for related Fmoc-tyrosine derivatives) and detect impurities .

- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .

- Melting point analysis : Compare observed values (e.g., ~704°C for similar nitrotyrosine derivatives) with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Fmoc-protected tyrosine derivatives under varying reaction conditions?

- Methodology :

- Comparative analysis : Replicate protocols from (methanol/thionyl chloride) vs. alternative methods (e.g., DIC/HOBt coupling). Monitor side reactions via LC-MS to identify byproducts like tert-butyl deprotection .

- Design of experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity) and identify optimal conditions .

Q. What strategies mitigate instability of the tert-butyl group during prolonged peptide synthesis?

- Methodology :

- Kinetic studies : Track tert-butyl cleavage rates under acidic conditions (e.g., TFA) via ¹H NMR. Adjust resin-swelling times to minimize exposure .

- Alternative protecting groups : Compare with trityl or Pmc groups for meta-tyrosine derivatives, though these may require harsher deprotection .

Q. How can researchers address incomplete Fmoc-deprotection in automated solid-phase peptide synthesis (SPPS)?

- Methodology :

- Piperidine optimization : Test concentrations (20–40% in DMF) and exposure times (2–10 min) via UV monitoring (Fmoc removal at 301 nm) .

- Alternative bases : Use DBU/piperidine mixtures for sterically hindered residues .

Q. What are the challenges in characterizing decomposition products of this compound under high-temperature conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Identify decomposition onset (~379.8°C flashpoint for nitrotyrosine analogs) .

- GC-MS : Detect volatile byproducts (e.g., CO₂ from Fmoc cleavage) .

Methodological and Safety Considerations

Q. How should researchers design safety protocols given limited toxicological data for this compound?

- Methodology :

- Precautionary measures : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact, as per Safety Data Sheets (SDS) for structurally similar Fmoc-amino acids .

- Ecotoxicity assessment : Apply read-across models using data from Fmoc-L-tyrosine (EC50 for Daphnia: 1.2 mg/L) as a proxy .

Q. What computational tools aid in predicting the pKa and solubility of this compound for buffer optimization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.